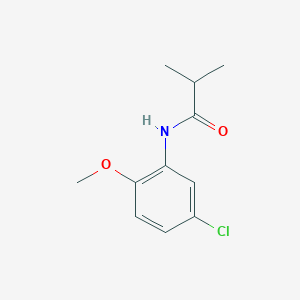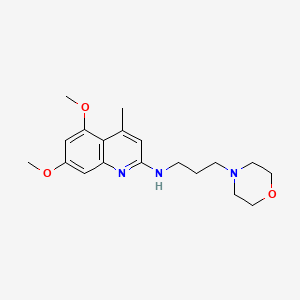
5,7-dimethoxy-4-methyl-N-(3-morpholin-4-ylpropyl)quinolin-2-amine
Overview
Description
5,7-Dimethoxy-4-methyl-N-(3-morpholin-4-ylpropyl)quinolin-2-amine is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a quinoline core substituted with methoxy groups at positions 5 and 7, a methyl group at position 4, and a morpholin-4-ylpropyl group at the nitrogen atom of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethoxy-4-methyl-N-(3-morpholin-4-ylpropyl)quinolin-2-amine typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate aniline derivatives with suitable reagents to form the quinoline core. The methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide. The morpholin-4-ylpropyl group can be attached through nucleophilic substitution reactions involving morpholine and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethoxy-4-methyl-N-(3-morpholin-4-ylpropyl)quinolin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The methoxy and morpholin-4-ylpropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional carbonyl groups, while substitution reactions could produce a wide range of functionalized quinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: As a potential therapeutic agent for various diseases.
Industry: In the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5,7-dimethoxy-4-methyl-N-(3-morpholin-4-ylpropyl)quinolin-2-amine involves its interaction with specific molecular targets in biological systems. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives with different substituents, such as:
- 4-Hydroxy-2-quinolones
- 4,6-Dimethoxyindole-7-thiosemicarbazone derivatives
Uniqueness
What sets 5,7-dimethoxy-4-methyl-N-(3-morpholin-4-ylpropyl)quinolin-2-amine apart is its unique combination of substituents, which can confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
5,7-dimethoxy-4-methyl-N-(3-morpholin-4-ylpropyl)quinolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-14-11-18(20-5-4-6-22-7-9-25-10-8-22)21-16-12-15(23-2)13-17(24-3)19(14)16/h11-13H,4-10H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFLVCIFKAVXQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=CC(=C2)OC)OC)NCCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-hydroxy-N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylacetamide](/img/structure/B3861873.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B3861890.png)
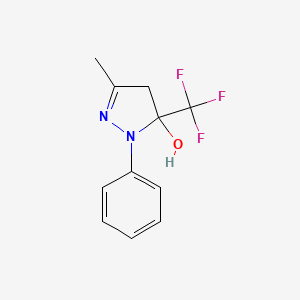
![N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]-2-furamide](/img/structure/B3861908.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]-1-propanol](/img/structure/B3861917.png)
![ethyl 4-imino-2-[(3-phenylpropyl)thio]-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B3861925.png)
![ethyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate](/img/structure/B3861931.png)
![[(Z)-(4-bromophenyl)methylideneamino] N-(4-chlorophenyl)carbamate](/img/structure/B3861938.png)
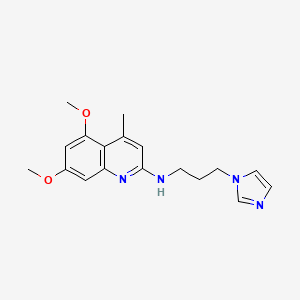
![ETHYL (2E)-2-(2-CHLOROBENZYLIDENE)-7-METHYL-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B3861971.png)
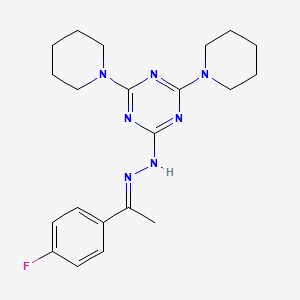
![N'-[3-bromo-4-(dimethylamino)benzylidene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B3861980.png)
![3-[(2-CHLOROPHENYL)FORMAMIDO]PROPYL 2-CHLOROBENZOATE](/img/structure/B3861993.png)
